molecular formula C19H31NO6 B4003050 N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B4003050
M. Wt: 369.5 g/mol
InChI Key: GRQJZQDDHCANBP-UHFFFAOYSA-N
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Description

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that belongs to the class of phenoxyethanolamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid typically involves a multi-step process. The initial step often includes the alkylation of 3-methyl-4-propan-2-ylphenol with ethylene oxide to form 2-(3-methyl-4-propan-2-ylphenoxy)ethanol. This intermediate is then further reacted with 2-chloroethylamine under basic conditions to yield N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine. Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenoxyethanolamines.

Scientific Research Applications

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine
  • N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;hydrochloride

Uniqueness

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is unique due to its oxalate salt form, which can influence its solubility, stability, and bioavailability. This compound’s specific combination of functional groups also allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-13(2)17-7-6-16(12-15(17)5)20-11-10-19-9-8-18-14(3)4;3-1(4)2(5)6/h6-7,12-14,18H,8-11H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQJZQDDHCANBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCCNC(C)C)C(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

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